![molecular formula C20H24N4O4S2 B2523770 Ethyl 4-(2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-21-9](/img/structure/B2523770.png)
Ethyl 4-(2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a piperazine ring, a thioacetyl group, and a phenylthiazolyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the thioacetyl group, and the phenylthiazolyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the ethyl ester group could undergo hydrolysis, the piperazine ring could participate in reactions with electrophiles, and the thioacetyl group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester group could make the compound more lipophilic, while the piperazine ring could contribute to its basicity .Scientific Research Applications
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Mechanism of Action
Target of Action
Ethyl 4-(2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate is a derivative of thiazole, a class of compounds known for their diverse biological activities . The primary targets of thiazole derivatives can vary widely depending on the specific substituents on the thiazole ring . .
Mode of Action
The mode of action of thiazole derivatives is often related to their interaction with their targets. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological pathways due to their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Pharmacokinetics
The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of the compound’s action would be determined by its interaction with its target and the subsequent changes in cellular or molecular functions. For instance, some thiazole derivatives have shown potent inhibitory activity against nitric oxide free radical . .
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-28-20(27)24-10-8-23(9-11-24)18(26)14-29-13-17(25)22-19-21-16(12-30-19)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXSKSDFASYTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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